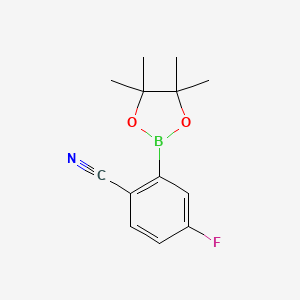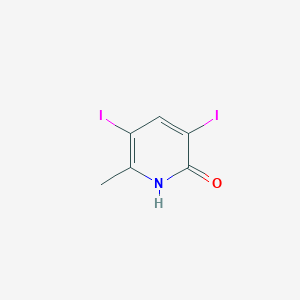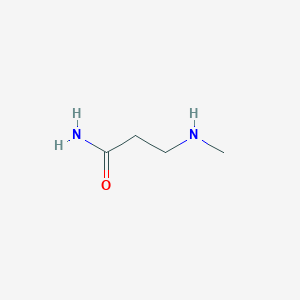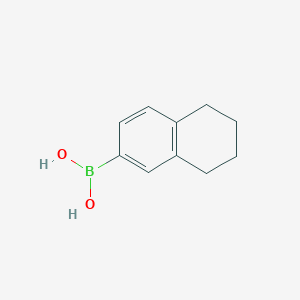
6-Chloro-4-methoxyquinoline
Übersicht
Beschreibung
6-Chloro-4-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .
Molecular Structure Analysis
The molecular structure of 6-Chloro-4-methoxyquinoline consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure can be visualized using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-4-methoxyquinoline include a molecular weight of 193.63 , high GI absorption, and a lipophilicity Log Po/w (iLOGP) of 2.33 . It is also soluble in water .Wissenschaftliche Forschungsanwendungen
Chemosensor Development
6-Chloro-4-methoxyquinoline derivatives have been explored for their potential in developing chemosensors. A study by Prodi et al. (2001) demonstrated the use of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 for selectively sensing Cd2+ ions, showcasing its applicability in monitoring metal concentrations in waste effluents and food products.
Antimicrobial Agent and DNA Gyrase Inhibitor
The antimicrobial properties and potential use of 6-Chloro-4-methoxyquinoline derivatives in inhibiting DNA gyrase were highlighted in a study by Murugavel et al. (2017). This compound exhibited good to moderate antimicrobial activity against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.
Fluorescence Quenching and Sensing Applications
The fluorescence properties of 6-methoxyquinoline, a related compound, have been investigated for sensing applications. Mehata and Tripathi (2002) studied the quenching of fluorescence intensity of 6-methoxyquinoline with chloride ions, suggesting its use as a sensor for chloride ion detection in aqueous media.
Quantum Chemical Calculations and Molecular Docking Studies
The molecular structure and properties of 6-Chloro-4-methoxyquinoline derivatives have been extensively studied using quantum chemical calculations and molecular docking. For instance, Murugavel et al. (2017) performed detailed spectral analysis, molecular docking, and quantum chemical calculations on 4-chloro-8-methoxyquinoline-2(1H)-one, providing insights into its chemical reactivity and potential biological interactions.
Synthesis and Characterization
The synthesis and characterization of various derivatives of 6-Chloro-4-methoxyquinoline are key areas of research. Studies like those by Jiang Jia-mei (2010) and others focus on developing efficient synthetic routes and characterizing these compounds, which is fundamental for their application in various fields.
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-4-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCWMAIKLWFHTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624411 | |
| Record name | 6-Chloro-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methoxyquinoline | |
CAS RN |
676262-10-5 | |
| Record name | 6-Chloro-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



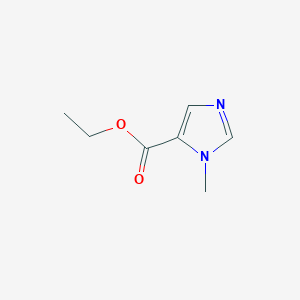

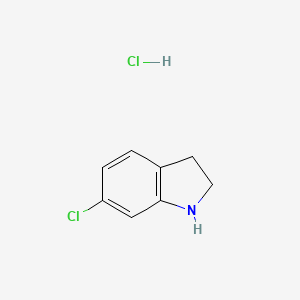
![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)
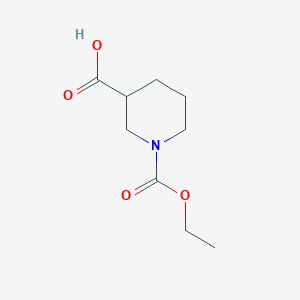

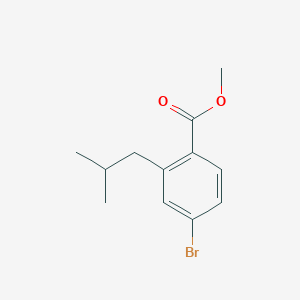

![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)
